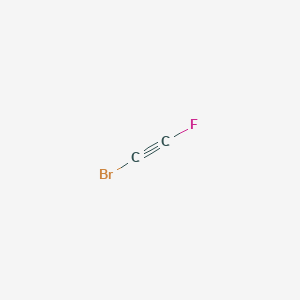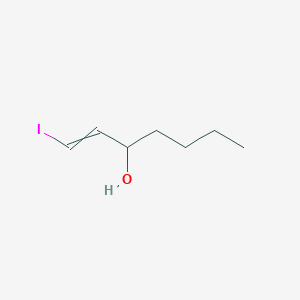
Gallium;zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium and zirconium are two elements that form a unique compound with intriguing properties. Gallium is a soft, silvery metal that melts at just above room temperature, while zirconium is a hard, corrosion-resistant metal often used in nuclear reactors. The combination of these two elements results in a compound that exhibits a blend of their individual characteristics, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gallium-zirconium compounds typically involves high-temperature reactions. One common method is the direct reaction of gallium and zirconium metals at elevated temperatures. This process requires a controlled environment to prevent contamination and ensure the purity of the resulting compound.
Industrial Production Methods
Industrial production of gallium-zirconium compounds often involves the use of chemical vapor deposition (CVD) techniques. In this method, gallium and zirconium precursors are vaporized and then reacted in a high-temperature chamber to form the desired compound. This technique allows for precise control over the composition and structure of the resulting material.
Analyse Chemischer Reaktionen
Types of Reactions
Gallium-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of gallium and zirconium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Gallium-zirconium compounds can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions often involve the use of hydrogen or other reducing agents to convert gallium and zirconium oxides back to their metallic forms.
Substitution: Substitution reactions can occur when gallium-zirconium compounds react with halogens or other reactive species, leading to the formation of new compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically produce gallium and zirconium oxides, while reduction reactions yield the metallic forms of these elements.
Wissenschaftliche Forschungsanwendungen
Gallium-zirconium compounds have a wide range of applications in scientific research:
Chemistry: These compounds are used as catalysts in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Gallium-zirconium compounds are being explored for their potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Research is ongoing into the use of gallium-zirconium compounds in cancer treatment, where they may help to target and destroy cancer cells.
Industry: In the industrial sector, these compounds are used in the production of advanced materials, such as high-strength alloys and coatings.
Wirkmechanismus
The mechanism of action of gallium-zirconium compounds involves several molecular targets and pathways:
Catalytic Activity: In chemical reactions, these compounds act as catalysts by providing active sites for the reaction to occur, thereby increasing the reaction rate.
Antimicrobial Action: Gallium-zirconium compounds exhibit antimicrobial properties by disrupting the metabolic processes of bacteria, leading to cell death.
Cancer Treatment: In cancer therapy, these compounds can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallium Compounds: Gallium arsenide and gallium nitride are well-known compounds with applications in electronics and optoelectronics.
Zirconium Compounds: Zirconium dioxide and zirconium tetrachloride are commonly used in ceramics and catalysis.
Uniqueness
Gallium-zirconium compounds are unique due to their combined properties, which include high thermal stability, catalytic activity, and potential biomedical applications. This combination of characteristics makes them distinct from other gallium or zirconium compounds, which may not exhibit the same range of properties.
Eigenschaften
Molekularformel |
GaZr |
|---|---|
Molekulargewicht |
160.95 g/mol |
IUPAC-Name |
gallium;zirconium |
InChI |
InChI=1S/Ga.Zr |
InChI-Schlüssel |
IWPSJDKRBIAWLY-UHFFFAOYSA-N |
Kanonische SMILES |
[Ga].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)

![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)


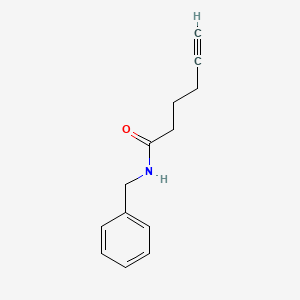
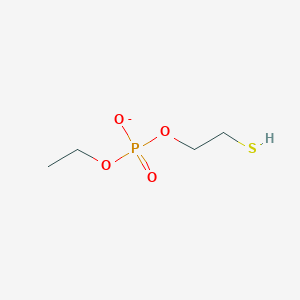
![1-[2-(Hydroxymethoxy)phenyl]ethan-1-one](/img/structure/B14283555.png)
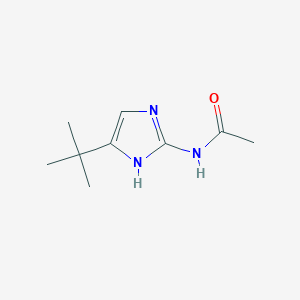
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
